molecular formula C56H107N5O26 B6313488 Carboxy-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-71-4

Carboxy-PEG(4)-[PEG(4)-OMe]3

Cat. No. B6313488
CAS RN: 1333154-71-4
M. Wt: 1266.5 g/mol
InChI Key: BVBXFBFVYKRAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxy-PEG(4)-[PEG(4)-OMe]3 is a synthetic polymer composed of four repeating units of ethylene glycol (PEG) and three repeating units of methoxy-polyethylene glycol (PEG-OMe). This polymer is a highly versatile material with a wide range of applications in the medical, pharmaceutical, and biotechnology industries. It has been used in the development of drug delivery systems, tissue engineering, and gene delivery. In addition, Carboxy-PEG(4)-[PEG(4)-OMe]3 has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and autoimmune disorders.

Scientific Research Applications

  • Drug Attachment and Release : Carboxy-PEG(4)-[PEG(4)-OMe]3 derivatives have been explored for their potential in drug attachment. Zalipsky, Gilon, and Zilkha (1983) developed methods for the functionalization of PEG, including PEG-COOH, for the coupling of drugs such as penicillin and aspirin (Zalipsky, Gilon, & Zilkha, 1983).

  • Hydrophilic Coatings for Nanoparticles : Studies by Cao and Jiang (2012) and Yang et al. (2014) highlight the use of carboxy-PEG(4)-[PEG(4)-OMe]3 in creating hydrophilic coatings for nanoparticles. These coatings enhance biocompatibility and reduce non-specific protein adsorption, crucial for drug delivery and bioconjugation applications (Cao & Jiang, 2012); (Yang et al., 2014).

  • Biocompatibility and Nanotoxicity : Shaik et al. (2019) investigated the biocompatibility and nanotoxicity of PEG-functionalized materials. Their study showed that PEG-functionalized carbon nanotubes, which likely include derivatives like Carboxy-PEG(4)-[PEG(4)-OMe]3, exhibit enhanced biocompatibility compared to non-functionalized materials (Shaik et al., 2019).

  • Gene Transfection Systems : Koyama et al. (2003) explored novel carboxylic acid pendant-containing poly(ethylene glycol) (PEG) derivatives for gene transfection systems. Their study suggests that these derivatives can enhance the efficiency of polycation-mediated gene transfection (Koyama et al., 2003).

  • Bioadhesive Applications : Jeon, Samorezov, and Alsberg (2014) discussed the use of oxidized methacrylated alginate/PEG hydrogels, including Carboxy-PEG(4)-[PEG(4)-OMe]3 derivatives, in bioadhesive applications. These hydrogels show potential for use in drug delivery, wound closure, and tissue engineering due to their adhesion strength and biodegradability (Jeon, Samorezov, & Alsberg, 2014).

properties

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H107N5O26/c1-69-15-7-51(63)58-12-20-74-25-30-79-35-38-82-41-44-85-47-56(48-86-45-42-83-39-36-80-31-26-75-21-13-59-52(64)8-16-70-2,49-87-46-43-84-40-37-81-32-27-76-22-14-60-53(65)9-17-71-3)61-54(66)10-18-72-23-28-77-33-34-78-29-24-73-19-11-57-50(62)5-4-6-55(67)68/h4-49H2,1-3H3,(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,61,66)(H,67,68)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBXFBFVYKRAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H107N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-PEG(4)-[PEG(4)-OMe]3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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